
Gly-Phe-Arg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-phenylalanyl-L-arginine, commonly referred to as Gly-Phe-Arg, is a tripeptide composed of glycine, phenylalanine, and arginine. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities and applications in various scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Phe-Arg can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Attachment of the first amino acid: The carboxyl group of glycine is attached to the resin.
Deprotection: The protecting group on the amino group of glycine is removed.
Coupling: The carboxyl group of phenylalanine is activated and coupled to the free amino group of glycine.
Deprotection: The protecting group on the amino group of phenylalanine is removed.
Coupling: The carboxyl group of arginine is activated and coupled to the free amino group of phenylalanine.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for higher throughput and consistency. Additionally, enzymatic synthesis methods may be employed, where specific enzymes catalyze the formation of peptide bonds between the amino acids under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Gly-Phe-Arg can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophilic reagents like alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Citrulline and other oxidized derivatives.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Alkylated derivatives of the peptide
Wissenschaftliche Forschungsanwendungen
Gly-Phe-Arg has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems
Wirkmechanismus
The biological effects of Gly-Phe-Arg are mediated through its interaction with specific molecular targets, such as opioid receptors. The peptide binds to these receptors, leading to the activation of intracellular signaling pathways that modulate pain perception and other physiological responses. The presence of arginine in the sequence enhances the peptide’s stability and affinity for the receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gly-Phe-Gly: A tripeptide with glycine instead of arginine, showing different biological activities.
Phe-Phe: A dipeptide known for its self-assembly properties in nanomedicine.
Arg-Gly-Asp: A tripeptide involved in cell adhesion and signaling
Uniqueness
Gly-Phe-Arg is unique due to its specific sequence, which imparts distinct biological activities and stability. The presence of arginine enhances its interaction with molecular targets, making it a valuable compound for therapeutic applications.
Eigenschaften
Molekularformel |
C17H26N6O4 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C17H26N6O4/c18-10-14(24)22-13(9-11-5-2-1-3-6-11)15(25)23-12(16(26)27)7-4-8-21-17(19)20/h1-3,5-6,12-13H,4,7-10,18H2,(H,22,24)(H,23,25)(H,26,27)(H4,19,20,21)/t12-,13-/m0/s1 |
InChI-Schlüssel |
FXLVSYVJDPCIHH-STQMWFEESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


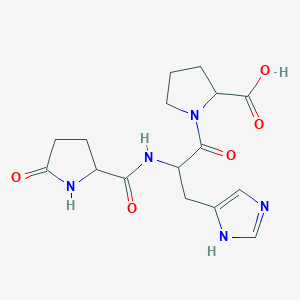

![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine;methane](/img/structure/B10799616.png)
![N-benzyl-2-[6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B10799619.png)
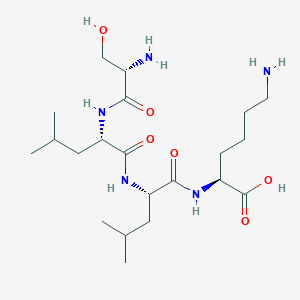
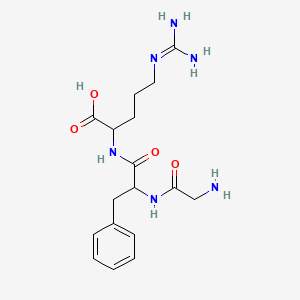
![2-{2-[2-(2-amino-3-phenylpropanamido)-3-phenylpropanamido]acetamido}-N-[1-carbamoyl-3-(methylsulfanyl)propyl]-4-methylpentanamide](/img/structure/B10799643.png)
![[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium](/img/structure/B10799651.png)
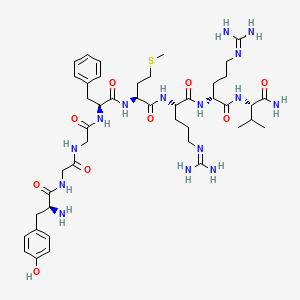

![19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid](/img/structure/B10799664.png)
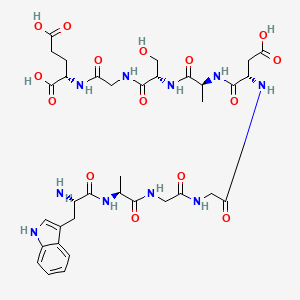
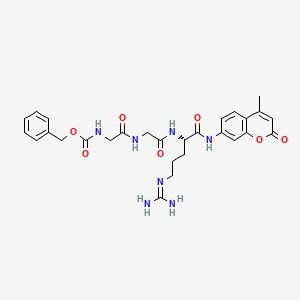
![(6S,9R,15S,18R,23S,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid](/img/structure/B10799688.png)
